N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
Description
N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is an oxalamide derivative characterized by a unique structural framework:
- N1-substituent: A 5-hydroxy-3-phenylpentyl chain, which introduces a hydroxyl group and a phenyl moiety into the aliphatic chain. This group may enhance solubility through hydrogen bonding and influence pharmacokinetic properties.
- N2-substituent: A 4-(trifluoromethyl)phenyl group, which contributes lipophilicity and metabolic stability due to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group.
Oxalamides are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes (e.g., stearoyl-CoA desaturase, cytochrome P450) and receptors (e.g., TAS1R1/TAS1R3 umami receptors) .
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c21-20(22,23)16-6-8-17(9-7-16)25-19(28)18(27)24-12-10-15(11-13-26)14-4-2-1-3-5-14/h1-9,15,26H,10-13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHKNUFCIOOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has attracted attention in various scientific fields, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following functional groups:
- Hydroxy group : Contributes to its reactivity and solubility.
- Phenyl groups : Enhance its interaction with biological targets.
- Trifluoromethyl group : Imparts unique electronic properties, influencing biological activity.
The molecular formula is , and its IUPAC name is N-(5-hydroxy-3-phenylpentyl)-N'-[4-(trifluoromethyl)phenyl]oxamide .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxy and trifluoromethoxy groups enhance binding affinity and reactivity, allowing the compound to modulate various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines .
Case Studies
-
Anticancer Activity :
A study investigated the effect of this compound on human cancer cell lines. The results showed that the compound induced apoptosis in breast cancer cells, with an IC50 value indicating effective growth inhibition at low concentrations . -
Mechanistic Insights :
Molecular docking studies revealed that the compound interacts with the active sites of target proteins involved in cancer progression. This interaction was confirmed through fluorescence resonance energy transfer (FRET) assays, highlighting its potential as a lead compound for drug development against cancer .
Research Findings Summary
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Oxalamide Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., -CF₃, -Cl) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 4F11) .
- Hydroxyl groups : Improve aqueous solubility, as seen in the target compound’s 5-hydroxy chain, which contrasts with lipophilic substituents like ethoxy or methoxy in analogs .
- Aromatic vs. aliphatic chains : The target compound’s phenylpentyl chain may offer conformational flexibility compared to rigid aromatic N1-substituents in other compounds (e.g., bromophenyl in ).
Synthetic Accessibility: Yields for oxalamides vary widely (23–83%) depending on steric hindrance and reactivity of intermediates. For example, N1-(3-Ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide (21) achieved 83% yield, likely due to the ethoxy group’s favorable reactivity, whereas brominated analogs (e.g., compound 19) showed lower yields (30%) .
Flavor enhancement: Compound S336 demonstrates oxalamides’ role as umami agonists, implying structural parallels to the target compound could be explored in food science .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*LogP estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
